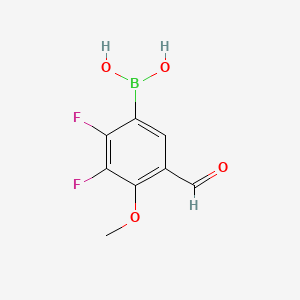
(2S)-2,7-diaminoheptanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,7-diaminoheptanoic acid;dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of heptanoic acid, characterized by the presence of two amino groups at the 2nd and 7th positions, and it forms a dihydrochloride salt. This compound is known for its applications in biochemical research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,7-diaminoheptanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptanoic acid.
Amination: The introduction of amino groups at the 2nd and 7th positions is achieved through a series of amination reactions. This can involve the use of reagents such as ammonia or amines under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,7-diaminoheptanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
(2S)-2,7-diaminoheptanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2,7-diaminoheptanoic acid;dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
- DL-2,4-diaminobutyric acid;dihydrochloride
- L-2,4-diaminobutyric acid;dihydrochloride
Uniqueness
(2S)-2,7-diaminoheptanoic acid;dihydrochloride is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its longer carbon chain compared to similar compounds provides different spatial configurations, leading to unique biochemical properties and applications.
Propriétés
Formule moléculaire |
C7H18Cl2N2O2 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
(2S)-2,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-5-3-1-2-4-6(9)7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 |
Clé InChI |
DZTTYYXCJJCKTJ-ILKKLZGPSA-N |
SMILES isomérique |
C(CC[C@@H](C(=O)O)N)CCN.Cl.Cl |
SMILES canonique |
C(CCC(C(=O)O)N)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


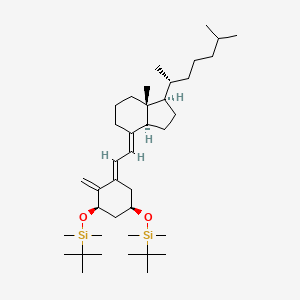
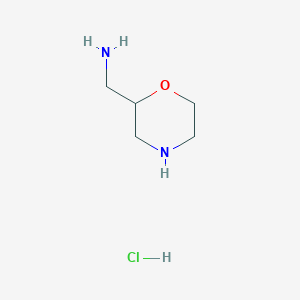

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
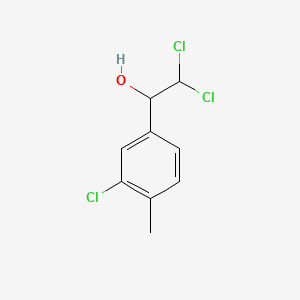
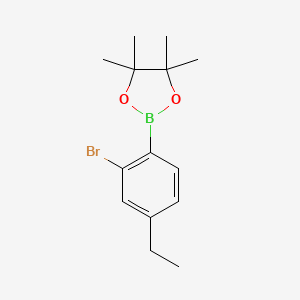

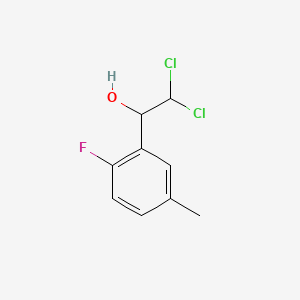
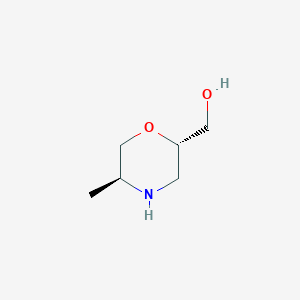
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
